molecular formula C20H18BrN3O5 B4941959 2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide

2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide

Cat. No. B4941959
M. Wt: 460.3 g/mol
InChI Key: UKGXXDQZEICHOS-QGOAFFKASA-N
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Description

2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in medicinal chemistry. It is a synthetic molecule that belongs to the class of vinylbenzamide derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide involves the inhibition of tubulin polymerization, which is essential for cell division and growth. It binds to the colchicine-binding site of tubulin and disrupts microtubule formation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide has been found to exhibit potent antitumor activity by inducing apoptosis in cancer cells. It also possesses anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide in lab experiments include its potent antitumor activity and anti-inflammatory properties. However, its potential toxicity and limited solubility in water may pose challenges in its use in vivo.

Future Directions

There are several future directions for the study of 2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide. One potential direction is to investigate its potential applications in the treatment of various inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential use in combination therapy with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to assess its potential toxicity and pharmacokinetic properties in vivo.
In conclusion, 2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide is a synthetic molecule that has gained significant attention from the scientific community due to its potential applications in medicinal chemistry. It exhibits potent antitumor activity and possesses anti-inflammatory and analgesic properties. Further studies are needed to explore its potential applications in the treatment of various inflammatory disorders and its use in combination therapy with other chemotherapeutic agents for the treatment of cancer.

Synthesis Methods

The synthesis of 2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide involves the reaction of 3-nitrobenzaldehyde with N-(4-morpholinyl)phthalimide in the presence of potassium carbonate as a base. The resulting intermediate is then treated with 2-bromobenzoyl chloride to obtain the final product.

Scientific Research Applications

2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.

properties

IUPAC Name

2-bromo-N-[(E)-3-morpholin-4-yl-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O5/c21-17-7-2-1-6-16(17)19(25)22-18(20(26)23-8-10-29-11-9-23)13-14-4-3-5-15(12-14)24(27)28/h1-7,12-13H,8-11H2,(H,22,25)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGXXDQZEICHOS-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[(E)-3-morpholin-4-yl-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

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